

# Assessing the Lewis Acidity of Triphenylantimony: A Comparative Guide

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## Compound of Interest

Compound Name: *Triphenylantimony*

Cat. No.: B1630391

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For researchers, scientists, and drug development professionals, understanding the Lewis acidic properties of organometallic compounds is crucial for their application in catalysis and synthesis. This guide provides a comparative assessment of the Lewis acidity of **triphenylantimony** ( $\text{Ph}_3\text{Sb}$ ), placing it in context with other common Lewis acids. The evaluation is primarily based on experimental data from the Gutmann-Beckett method and computational Fluoride Ion Affinity (FIA) values.

**Triphenylantimony** ( $\text{Ph}_3\text{Sb}$ ) is generally considered a weak Lewis acid.<sup>[1]</sup> Its ability to accept an electron pair is significantly influenced by the nature of the substituents on the antimony atom. While experimental quantification of its Lewis acidity using the widely accepted Gutmann-Beckett method is not readily available in the literature, computational studies and comparisons with related compounds provide valuable insights into its relative strength.

## Comparative Data on Lewis Acidity

To provide a clear comparison, the following table summarizes the Lewis acidity of **triphenylantimony** and a range of other common Lewis acids. The data is presented using two key metrics: the computationally determined Gas-Phase Fluoride Ion Affinity (FIA) and the experimentally measured Gutmann-Beckett Acceptor Number (AN) or the change in the  $^{31}\text{P}$  NMR chemical shift ( $\Delta\delta$ ) of an appropriate phosphine oxide probe (e.g.,  $\text{Et}_3\text{PO}$  or  $\text{Ph}_3\text{PO}$ ).

Lewis Acid	Formula	Fluoride Ion Affinity (FIA) (kcal/mol)	Gutmann-Beckett Method Data
<hr/> <p>Probe: Et<sub>3</sub>PO</p> <hr/>			
Antimony Pentachloride	SbCl <sub>5</sub>	-	AN = 100
Boron Trifluoride	BF <sub>3</sub>	-	AN = 89
Boron Trichloride	BCl <sub>3</sub>	-	AN > 89
Boron Tribromide	BBr <sub>3</sub>	-	AN > 89
Tris(pentafluorophenyl )borane	B(C <sub>6</sub> F <sub>5</sub> ) <sub>3</sub>	-	AN = 82
Aluminum Trichloride	AlCl <sub>3</sub>	-	AN = 87
Titanium Tetrachloride	TiCl <sub>4</sub>	-	AN = 70
Triphenylantimony	Sb(C <sub>6</sub> H <sub>5</sub> ) <sub>3</sub>	59	Not Reported
Tris(pentafluorophenyl )antimony	Sb(C <sub>6</sub> F <sub>5</sub> ) <sub>3</sub>	89	Not Reported
<hr/> <p>Probe: Ph<sub>3</sub>PO</p> <hr/>			
Triphenylantimony Dichloride	Ph <sub>3</sub> SbCl <sub>2</sub>	257.2 (kJ/mol)	Δδ = 1.2 ppm
Trimesitylantimony Dichloride	Mes <sub>3</sub> SbCl <sub>2</sub>	-	Δδ = 0.5 ppm

Note: Higher FIA and AN values indicate stronger Lewis acidity. The  $\Delta\delta$  value represents the change in the <sup>31</sup>P NMR chemical shift of the phosphine oxide probe upon coordination to the Lewis acid.

The FIA data clearly illustrates the significant impact of fluorine substitution on the Lewis acidity of organoantimony compounds. The perfluorinated analogue, Sb(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub>, exhibits a considerably higher fluoride ion affinity (89 kcal/mol) compared to Ph<sub>3</sub>Sb (59 kcal/mol),

indicating a substantial increase in its electron-accepting capability.<sup>[1]</sup> This is attributed to the strong electron-withdrawing nature of the pentafluorophenyl groups.

While a direct Gutmann-Beckett value for  $\text{Ph}_3\text{Sb}$  is not available, the data for the related compound, **triphenylantimony** dichloride ( $\text{Ph}_3\text{SbCl}_2$ ), shows a very small downfield shift ( $\Delta\delta = 1.2$  ppm) for the  $\text{Ph}_3\text{PO}$  probe.<sup>[2]</sup> This suggests a weak interaction and, consequently, low Lewis acidity for this  $\text{Sb(V)}$  species. The even smaller shift observed for the sterically hindered trimesitylantimony dichloride ( $\text{Mes}_3\text{SbCl}_2$ ) further supports the notion that simple triaryl antimony compounds are not strong Lewis acids.<sup>[2]</sup>

## Experimental Protocols

### Gutmann-Beckett Method for Determining Lewis Acidity

The Gutmann-Beckett method is a widely used experimental technique to assess the Lewis acidity of a substance by  $^{31}\text{P}$  NMR spectroscopy.<sup>[3]</sup> It utilizes a probe molecule, typically triethylphosphine oxide ( $\text{Et}_3\text{PO}$ ), which contains a Lewis basic oxygen atom.<sup>[3]</sup>

Methodology:

- A solution of the Lewis acid to be investigated is prepared in a weakly Lewis acidic, deuterated solvent (e.g.,  $\text{CD}_2\text{Cl}_2$ ,  $\text{CDCl}_3$ , or  $\text{C}_6\text{D}_6$ ).
- An equimolar amount of triethylphosphine oxide ( $\text{Et}_3\text{PO}$ ) is added to the solution.
- The  $^{31}\text{P}$  NMR spectrum of the resulting solution is recorded.
- The chemical shift ( $\delta_{\text{sample}}$ ) of the  $\text{Et}_3\text{PO}$ -Lewis acid adduct is measured.
- The Acceptor Number (AN) is calculated using the following formula, which is referenced against the  $^{31}\text{P}$  chemical shift of  $\text{Et}_3\text{PO}$  in the non-coordinating solvent hexane ( $\delta = 41.0$  ppm, AN = 0) and in the strong Lewis acid antimony pentachloride ( $\text{SbCl}_5$ ) ( $\delta = 86.1$  ppm, AN = 100).<sup>[3]</sup>

$$\text{AN} = 2.21 \times (\delta_{\text{sample}} - 41.0)[3]$$

A higher AN value corresponds to a greater deshielding of the phosphorus nucleus in  $\text{Et}_3\text{PO}$ , indicating a stronger interaction with the Lewis acid and thus, a higher Lewis acidity.<sup>[3]</sup>

## Computational Determination of Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity (FIA) is a theoretical measure of Lewis acidity, defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.

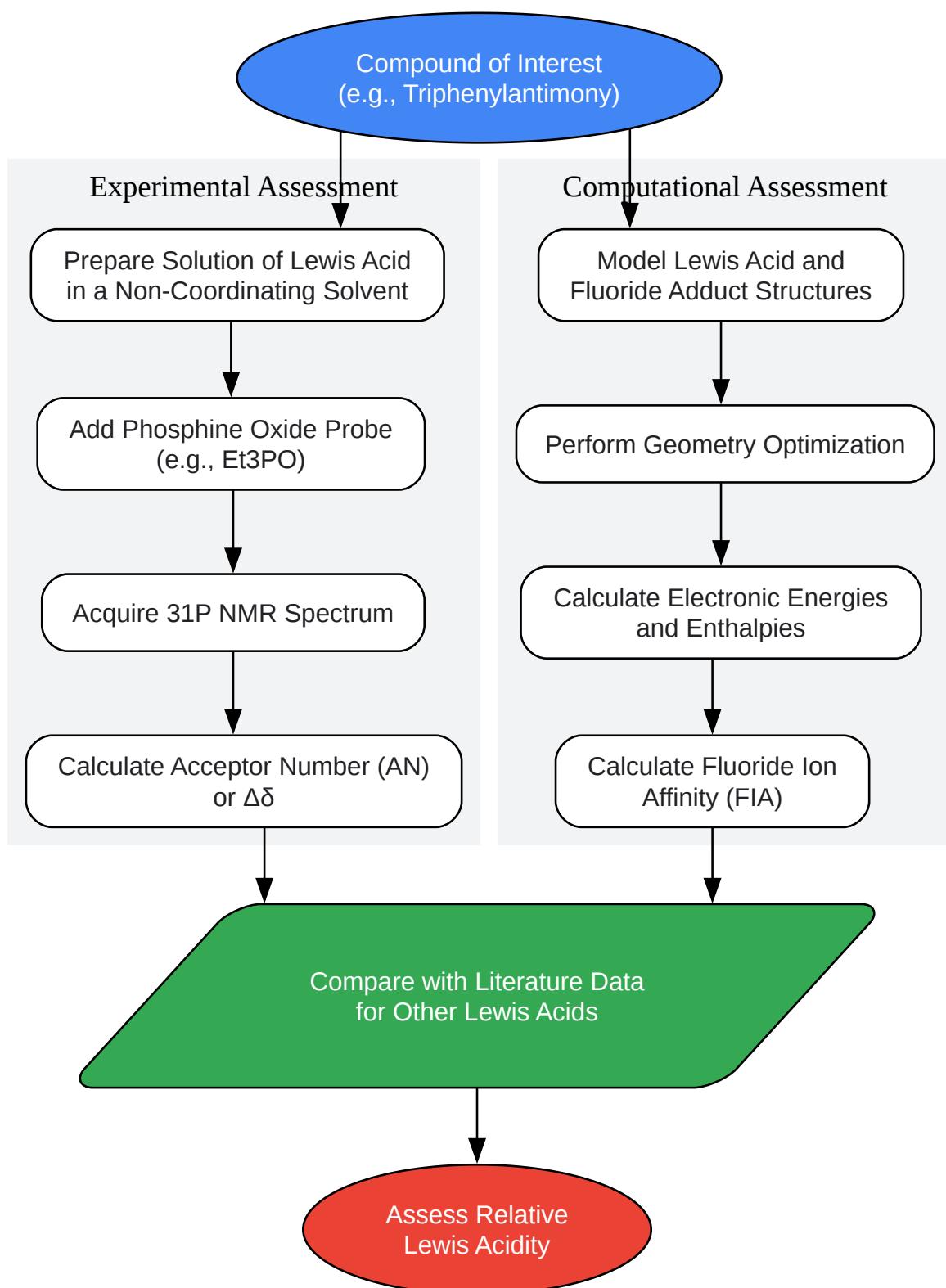
### Methodology:

- The geometries of the Lewis acid and its fluoride adduct are optimized using quantum chemical calculations, typically employing density functional theory (DFT) or higher-level ab initio methods.
- The electronic energies of the optimized structures are calculated.
- Thermal corrections are applied to obtain the enthalpies at a standard temperature (usually 298.15 K).
- The FIA is calculated as the difference between the enthalpy of the Lewis acid and the fluoride ion and the enthalpy of the resulting fluoride adduct.

A more negative enthalpy change (i.e., a higher positive FIA value) indicates a stronger affinity for the fluoride ion and, therefore, a greater Lewis acidity.

## Logical Workflow for Assessing Lewis Acidity

The following diagram illustrates the general workflow for assessing the Lewis acidity of a compound, incorporating both experimental and computational approaches.

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Workflow for Lewis Acidity Assessment

In conclusion, while direct experimental data for the Lewis acidity of **triphenylantimony** via the Gutmann-Beckett method is elusive, computational data and comparisons with related antimony compounds consistently indicate that it is a weak Lewis acid. Its Lewis acidity can be significantly enhanced through the introduction of electron-withdrawing substituents, as demonstrated by the much higher fluoride ion affinity of tris(pentafluorophenyl)antimony. For applications requiring significant Lewis acid catalysis, **triphenylantimony** itself may not be the optimal choice; however, its derivatives offer a tunable platform for designing Lewis acids with desired properties.

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